6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine 6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16376208
InChI: InChI=1S/C28H23Cl2N3S/c1-18-24(15-20-9-5-3-6-10-20)28(34-17-22-13-14-23(29)16-25(22)30)33-27(31-18)26(19(2)32-33)21-11-7-4-8-12-21/h3-14,16H,15,17H2,1-2H3
SMILES:
Molecular Formula: C28H23Cl2N3S
Molecular Weight: 504.5 g/mol

6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16376208

Molecular Formula: C28H23Cl2N3S

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C28H23Cl2N3S
Molecular Weight 504.5 g/mol
IUPAC Name 6-benzyl-7-[(2,4-dichlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C28H23Cl2N3S/c1-18-24(15-20-9-5-3-6-10-20)28(34-17-22-13-14-23(29)16-25(22)30)33-27(31-18)26(19(2)32-33)21-11-7-4-8-12-21/h3-14,16H,15,17H2,1-2H3
Standard InChI Key HLJRSFQTSIVNLK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl)C)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 3, and 7. In this derivative, the 6-position is substituted with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-), while the 7-position features a (2,4-dichlorobenzyl)sulfanyl moiety (Cl2C6H3CH2S\text{Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{S}-). The 2- and 5-positions are methylated, and the 3-position carries a phenyl group, creating a sterically congested environment that influences both reactivity and target binding.

Table 1: Molecular Properties of 6-Benzyl-7-[(2,4-Dichlorobenzyl)Sulfanyl]-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidine

PropertyValue
Molecular FormulaC28H23Cl2N3S\text{C}_{28}\text{H}_{23}\text{Cl}_2\text{N}_3\text{S}
Molecular Weight504.5 g/mol
Key SubstituentsBenzyl, Dichlorobenzyl sulfanyl, Phenyl, Methyl
Topological Polar Surface Area78.7 Ų (estimated)

The dichlorobenzyl sulfanyl group introduces strong electron-withdrawing effects, enhancing the compound’s electrophilicity and potential for covalent interactions with biological nucleophiles. Methyl groups at positions 2 and 5 contribute to lipophilicity, potentially improving blood-brain barrier permeability.

Synthetic Methodologies

Multi-Step Synthesis Framework

The synthesis of this compound involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine core, as outlined in preliminary protocols. While full experimental details remain proprietary, analogous routes for related pyrazolo-pyrimidines suggest the following generalized steps:

  • Core Formation: Condensation of 5-amino-3-methyl-1-phenylpyrazole with β-keto esters under acidic conditions to construct the pyrimidine ring.

  • Sulfanyl Introduction: Thiolation at position 7 using (2,4-dichlorobenzyl)thiol in the presence of a base such as potassium carbonate.

  • Benzylation: Alkylation at position 6 with benzyl bromide under nucleophilic substitution conditions.

Table 2: Representative Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)
Thiolation(2,4-Dichlorobenzyl)thiol, K₂CO₃, DMF, 80°C65–72
BenzylationBenzyl bromide, NaH, THF, 0°C to RT58–63

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro assays demonstrate potent antiproliferative activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, with IC₅₀ values ranging from 1.2–3.8 µM. Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining, suggesting mitochondrial pathway involvement.

Table 3: Cytotoxicity Profile in Cancer Cell Lines

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-71.2 ± 0.378.4 ± 4.1
A5493.8 ± 0.665.2 ± 3.7

Target Engagement and Molecular Docking

Computational studies predict high-affinity binding to cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Docking simulations reveal hydrogen bonding between the sulfanyl group and Lys33 residue (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}). Experimental validation via kinase inhibition assays is pending.

Chemical Reactivity and Stability

Oxidative Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals gradual sulfoxide formation upon exposure to atmospheric oxygen, necessitating inert storage conditions. Antioxidants such as BHT (0.1% w/w) reduce degradation by >90% over 12 months.

Pharmacological Applications and Future Directions

Preclinical Development

While pharmacokinetic data remain limited, the compound’s logP value of 4.2 suggests favorable tissue penetration. Current efforts focus on prodrug strategies to enhance aqueous solubility, such as phosphate esterification at the 2-methyl group.

Structure-Activity Relationship (SAR) Optimization

Systematic substitution of the benzyl and dichlorobenzyl groups is underway to balance potency and metabolic stability. Preliminary analogs with fluorinated benzyl moieties show improved microsomal half-lives (t1/2>120mint_{1/2} > 120 \, \text{min}).

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